molecular formula C19H15ClFNO B2739712 3-(4-Chloro-3-fluoroanilino)-1-(2-naphthyl)-1-propanone CAS No. 939888-37-6

3-(4-Chloro-3-fluoroanilino)-1-(2-naphthyl)-1-propanone

Cat. No.: B2739712
CAS No.: 939888-37-6
M. Wt: 327.78
InChI Key: NZAJTOXUKKOVFQ-UHFFFAOYSA-N
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Description

3-(4-Chloro-3-fluoroanilino)-1-(2-naphthyl)-1-propanone is a synthetic organic compound that belongs to the class of aromatic ketones. This compound features a naphthyl group and a substituted aniline moiety, making it potentially interesting for various chemical and pharmaceutical applications.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: May serve as a probe or ligand in biochemical assays.

    Medicine: Potentially useful in the development of pharmaceutical agents due to its unique structure.

    Industry: Could be used in the manufacture of specialty chemicals or materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-3-fluoroanilino)-1-(2-naphthyl)-1-propanone typically involves the following steps:

    Formation of the Aniline Derivative: The starting material, 4-chloro-3-fluoroaniline, is prepared through halogenation reactions.

    Coupling with Naphthyl Group: The aniline derivative is then coupled with a naphthyl group through a Friedel-Crafts acylation reaction, using a suitable acylating agent like 2-naphthoyl chloride.

    Final Product Formation: The intermediate product undergoes further reactions, such as reduction or substitution, to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-3-fluoroanilino)-1-(2-naphthyl)-1-propanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Halogen atoms in the aniline moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-3-fluoroanilino)-1-(2-naphthyl)-1-propanone would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact pathways and targets would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chloroanilino)-1-(2-naphthyl)-1-propanone
  • 3-(3-Fluoroanilino)-1-(2-naphthyl)-1-propanone
  • 3-(4-Chloro-3-fluoroanilino)-1-(1-naphthyl)-1-propanone

Uniqueness

3-(4-Chloro-3-fluoroanilino)-1-(2-naphthyl)-1-propanone is unique due to the presence of both chloro and fluoro substituents on the aniline ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

3-(4-chloro-3-fluoroanilino)-1-naphthalen-2-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFNO/c20-17-8-7-16(12-18(17)21)22-10-9-19(23)15-6-5-13-3-1-2-4-14(13)11-15/h1-8,11-12,22H,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZAJTOXUKKOVFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)CCNC3=CC(=C(C=C3)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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